molecular formula C15H12BrIO B1396910 (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone CAS No. 1503422-58-9

(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone

Cat. No. B1396910
M. Wt: 415.06 g/mol
InChI Key: DNKSRIHGWPCDPM-UHFFFAOYSA-N
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Description

2-Bromo-5-iodophenyl)(4-ethylphenyl)Methanone, also known as 2-BIPM, is an organic compound with a wide range of applications in scientific research. It is a brominated phenylacetone with a unique structure that has a variety of uses in the laboratory. This compound has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and dyes. In addition, it has been used as a starting material for the synthesis of a number of drugs, including antibiotics and analgesics. Furthermore, 2-BIPM has been used in the study of biochemical and physiological processes, such as enzyme inhibition, enzyme activation, and signal transduction.

Scientific Research Applications

(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone has a wide range of applications in scientific research. It has been used in the synthesis of heterocyclic compounds, polymers, and dyes. In addition, it has been used as a starting material for the synthesis of a number of drugs, including antibiotics and analgesics. Furthermore, (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone has been used in the study of biochemical and physiological processes, such as enzyme inhibition, enzyme activation, and signal transduction.

Mechanism Of Action

The mechanism of action of (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone is not yet fully understood. However, it is known to interact with a variety of proteins, including enzymes and receptors, and to modulate their activity. Furthermore, it has been shown to interact with a variety of cellular components, including DNA and lipids, and to modify their structures.

Biochemical And Physiological Effects

(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes and proteases. Furthermore, it has been shown to modulate the activity of a number of receptors, including the mu-opioid receptor and the 5-HT2A receptor. In addition, it has been shown to modulate the activity of a number of ion channels, including the KATP and the L-type calcium channels.

Advantages And Limitations For Lab Experiments

The main advantage of using (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone in laboratory experiments is its low cost and ease of synthesis. Furthermore, it is a relatively safe compound, with a low toxicity and no known adverse effects. However, there are a few limitations to using (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it is relatively unstable and can degrade over time.

Future Directions

There are a number of potential future directions for research involving (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore its potential applications in drug synthesis and drug delivery. Furthermore, further research could be conducted to explore its potential applications in the study of diseases and disorders, such as cancer and neurodegenerative diseases. Finally, further research could be conducted to explore its potential applications in the development of new materials, such as polymers and dyes.

properties

IUPAC Name

(2-bromo-5-iodophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIO/c1-2-10-3-5-11(6-4-10)15(18)13-9-12(17)7-8-14(13)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKSRIHGWPCDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone

Synthesis routes and methods I

Procedure details

Oxalyl chloride (9.5 mL) is added to a solution of 2-bromo-5-iodo-benzoic acid (25.0 g) in dichloromethane (50 mL). A few drops of DMF are added and the mixture is stirred at room temperature overnight. Then, the reaction solution is concentrated under reduced pressure and the residue is taken up in dichloromethane (50 mL) and ethylbenzene (23 mL). The resulting solution is cooled in an ice-bath and aluminum trichloride (12.5 g) is added in portions. Then, the cooling bath is removed and the reaction mixture is stirred at room temperature for 4 h. After consumption of the intermediate substituted benzoyl chloride, the reaction mixture is poured onto crushed ice and the organic phase is separated off. The aqueous phase is extracted with ethyl acetate and the combined organic phases are washed in succession with 1 M hydrochloric acid, 1 M potassium hydroxide solution and brine. The organic phase is dried (sodium sulphate) and the solvent is removed under reduced pressure to give the product as an oil that crystallizes on standing.
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Oxalyl chloride (9 mL) and dimethylformamide (0.5 mL) are added to a mixture of 2-bromo-5-iodo-benzoic acid (25 g) in dichloromethane (80 ml). The reaction mixture is stirred for 14 h at room temperature, then filtered and separated from all volatile constituents in a rotary evaporator. The residue is dissolved in dichloromethane (50 mL) and ethyl-benzene (23 mL) and the resultant solution is cooled to −5° C. Then aluminum trichloride (12.5 g) is added batchwise so that the temperature maintains below 10° C. The solution is warmed slowly to room temperature and stirred overnight. The solution is poured onto crushed ice, the organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with hydrochloric acid (1 mol/l), sodium hydroxide solution (1 mol/l) and with brine. The organic phase is dried over sodium sulphate and the solvent is removed to give the product as an oil that crystallizes on standing.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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